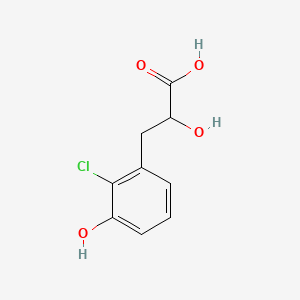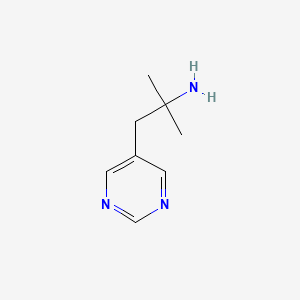
1,1-Dimethyl-2-pyrimidin-5-ylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-1-(pyrimidin-5-yl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyrimidine ring attached to a propan-2-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(pyrimidin-5-yl)propan-2-amine typically involves the reaction of 1-amino-5-bromopyrimidine with 2-pyridinecarboxaldehyde, followed by reduction to yield the target compound . The reaction conditions often include the use of organic solvents such as chloroform and methanol, and the reduction step may involve hydrogenation in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-1-(pyrimidin-5-yl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups attached to the pyrimidine ring.
Aplicaciones Científicas De Investigación
2-methyl-1-(pyrimidin-5-yl)propan-2-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-methyl-1-(pyrimidin-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes through its interaction with nucleic acids and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-methyl-1-(pyrimidin-5-yl)propan-2-amine include:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure and have various medicinal applications.
Imidazo[1,2-a]pyridines: These compounds also contain a heterocyclic ring and are known for their biological activities.
Indole derivatives: These compounds have a similar aromatic ring structure and exhibit diverse biological activities.
Uniqueness
2-methyl-1-(pyrimidin-5-yl)propan-2-amine is unique due to its specific combination of a pyrimidine ring and a propan-2-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
2-methyl-1-pyrimidin-5-ylpropan-2-amine |
InChI |
InChI=1S/C8H13N3/c1-8(2,9)3-7-4-10-6-11-5-7/h4-6H,3,9H2,1-2H3 |
Clave InChI |
PXLUFLMBDHBPTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CN=CN=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


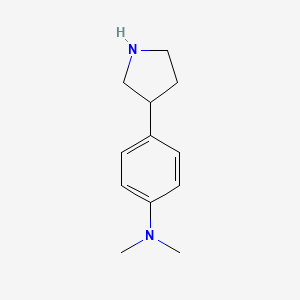
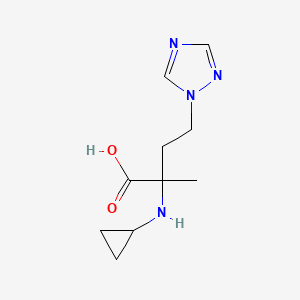
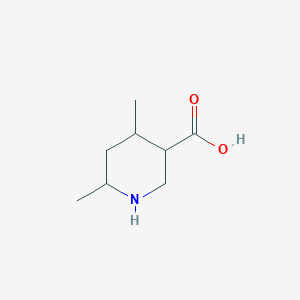
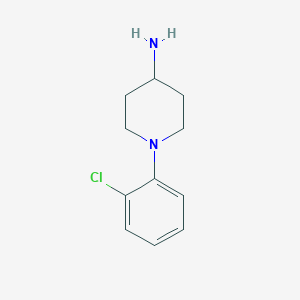


![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
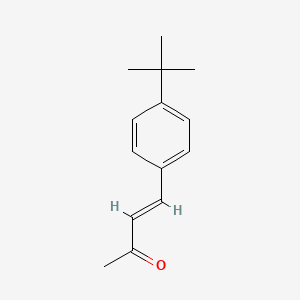
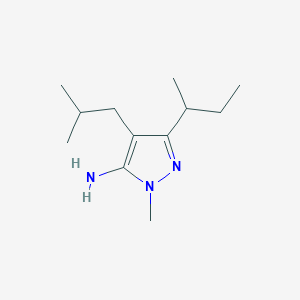
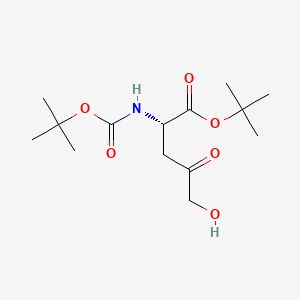
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)

